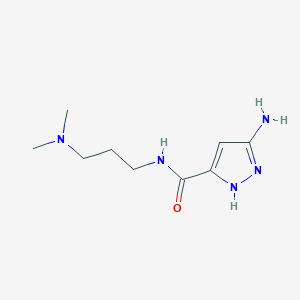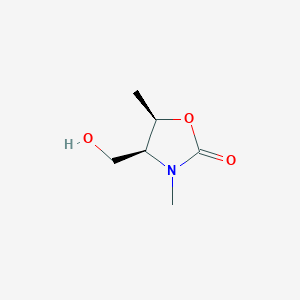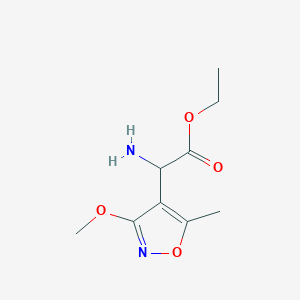
Ethyl 2-amino-2-(3-methoxy-5-methylisoxazol-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-2-(3-methoxy-5-methylisoxazol-4-yl)acetate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a methoxy-methyl substituted isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-2-(3-methoxy-5-methylisoxazol-4-yl)acetate typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. The reaction is usually carried out in the presence of an acid catalyst.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction. This step often involves the use of an amine source, such as ammonia or an amine derivative, under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-methyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring-opening or hydrogenation of the double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and as an intermediate in the production of various industrial products.
作用机制
The mechanism of action of Ethyl 2-amino-2-(3-methoxy-5-methylisoxazol-4-yl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The amino group and the isoxazole ring are likely to play crucial roles in its biological activity, potentially interacting with enzymes or receptors in the body. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Ethyl 2-amino-2-(3-methoxy-5-methylpyrazol-4-yl)acetate: Similar structure but with a pyrazole ring instead of an isoxazole ring.
Ethyl 2-amino-2-(3-methoxy-5-methylthiazol-4-yl)acetate: Similar structure but with a thiazole ring instead of an isoxazole ring.
Ethyl 2-amino-2-(3-methoxy-5-methylpyridine-4-yl)acetate: Similar structure but with a pyridine ring instead of an isoxazole ring.
Uniqueness: Ethyl 2-amino-2-(3-methoxy-5-methylisoxazol-4-yl)acetate is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. The isoxazole ring is known for its stability and ability to participate in various chemical reactions, making this compound a valuable intermediate in organic synthesis and drug development.
属性
分子式 |
C9H14N2O4 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC 名称 |
ethyl 2-amino-2-(3-methoxy-5-methyl-1,2-oxazol-4-yl)acetate |
InChI |
InChI=1S/C9H14N2O4/c1-4-14-9(12)7(10)6-5(2)15-11-8(6)13-3/h7H,4,10H2,1-3H3 |
InChI 键 |
IJZOTTCOHBBMFM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1=C(ON=C1OC)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


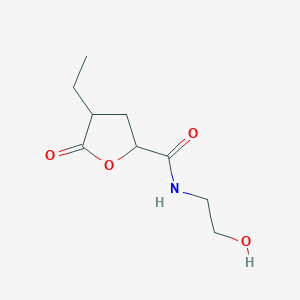
![4-Bromo-2-(bromomethyl)benzo[d]oxazole](/img/structure/B12872384.png)
![2-(Chloromethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12872386.png)

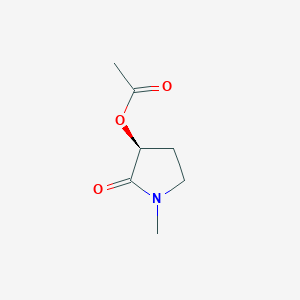
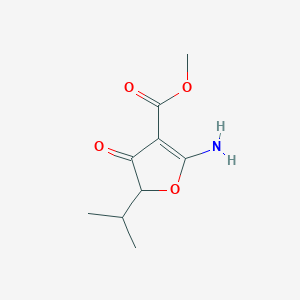
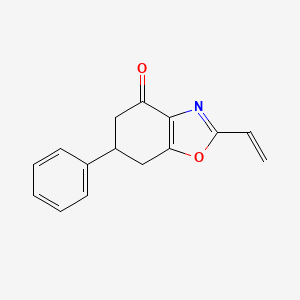
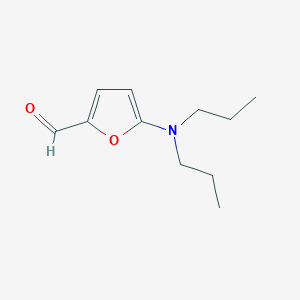

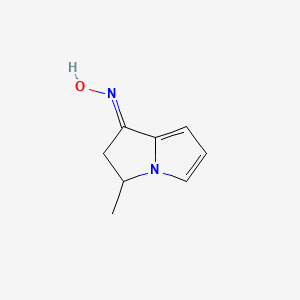
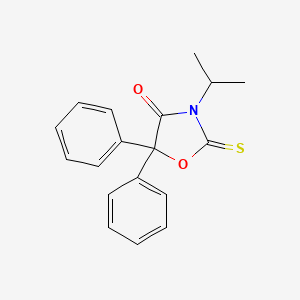
![2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12872442.png)
